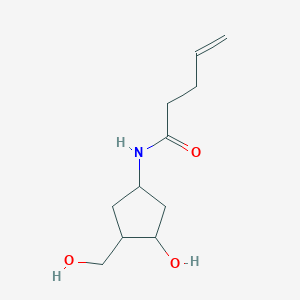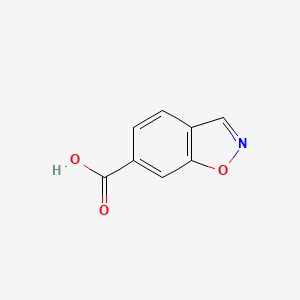
Ácido 1,2-benzisoxazol-6-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzisoxazole-6-carboxylic acid is an aromatic organic compound with a molecular formula of C8H5NO3. It contains a benzene-fused isoxazole ring structure . This compound is a derivative of benzisoxazole .
Molecular Structure Analysis
The molecular formula of 1,2-Benzisoxazole-6-carboxylic acid is C8H5NO3 . Its InChI string is InChI=1S/C8H5NO3/c10-8(11)5-1-2-6-4-9-12-7(6)3-5/h1-4H, (H,10,11) . The Canonical SMILES representation is C1=CC2=C(C=C1C(=O)O)ON=C2 .
Chemical Reactions Analysis
Benzisoxazole derivatives, including 1,2-Benzisoxazole-6-carboxylic acid, can participate in biochemical reactions in the human body . The presence of an amide bond, benzisoxazoles, chromans, and fluorine atom substituents can alter the chemical properties, disposition, and biological activities of drugs .
Physical and Chemical Properties Analysis
The molecular weight of 1,2-Benzisoxazole-6-carboxylic acid is 163.13 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . Its Topological Polar Surface Area is 63.3 Ų . The compound has a complexity of 195 .
Aplicaciones Científicas De Investigación
Actividad anticancerígena
Los derivados de benzisoxazol, incluido el ácido 1,2-benzisoxazol-6-carboxílico, han mostrado una actividad anticancerígena prometedora . Están siendo estudiados extensamente por su potencial en la terapéutica del cáncer.
Actividad antibacteriana
Las moléculas de benzisoxazol exhiben una prometedora actividad antibacteriana . Un 1,2-benzisoxazol de origen natural ha mostrado concentraciones mínimas inhibitorias tan bajas como 6,25 μg ml−1 contra cepas clínicas de Acinetobacter baumannii multirresistente a los fármacos .
Actividad antiinflamatoria
Los análogos de benzisoxazol también exhiben actividad antiinflamatoria . Esto los convierte en un candidato potencial para el desarrollo de nuevos fármacos antiinflamatorios.
Actividad antiglicación
Las moléculas de benzisoxazol, incluido el ácido 1,2-benzisoxazol-6-carboxílico, han mostrado actividad antiglicación . Esto sugiere su posible uso en el manejo de enfermedades relacionadas con la glicosilación de proteínas.
Acciones anticonvulsivas
Las moléculas de fármacos incrustadas en 1,2-benzisoxazol, como la risperidona y la zonisamida, se exhiben como acciones anticonvulsivas . Esto indica el potencial del ácido 1,2-benzisoxazol-6-carboxílico en el tratamiento de las convulsiones y los trastornos relacionados.
Metabolismo de fármacos
Se ha descrito que las variantes con funcionalización de flúor conducen a un efecto severo en la capacidad del fármaco, relacionado con la eliminación del fármaco, la distribución del fármaco y la intensidad del metabolismo del fármaco . Esto sugiere el potencial del ácido 1,2-benzisoxazol-6-carboxílico para mejorar la administración y la eficacia del fármaco.
Direcciones Futuras
Benzisoxazole derivatives, including 1,2-Benzisoxazole-6-carboxylic acid, have been found to possess a broad spectrum of pharmacological activities, which has encouraged research activities in these areas . The inefficacy of the anti-tubercular drug molecules and display of multi-drug-resistant to numerous strains of M. tuberculosis are the prime challenges .
Mecanismo De Acción
Target of Action
1,2-Benzisoxazole-6-carboxylic acid, a derivative of the benzisoxazole scaffold, has been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Mode of Action
The compound’s interaction with its targets results in a variety of changes. For instance, benzoxazole derivatives have been shown to possess potent anticancer activity . They elicit their function by targeting various enzymes or proteins such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, cholinesterases, etc., that are involved in the pathway of cancer formation and proliferation .
Biochemical Pathways
Benzoxazole is a commonly found scaffold in anticancer compounds due to its ability to target a wide range of metabolic pathways and cellular processes in cancer pathology . It has been described that the variants with fluorine functionalization lead to realize a severe effect on drug capacity, related to clearance of drug, distribution of drug, and intensity of drug metabolism .
Pharmacokinetics
For example, the presence of fluorine in the molecule can significantly affect the drug’s capacity, clearance, distribution, and metabolism .
Result of Action
The molecular and cellular effects of 1,2-Benzisoxazole-6-carboxylic acid’s action are diverse, depending on the specific targets and pathways involved. For example, in the context of cancer, benzoxazole derivatives have been shown to possess potent anticancer activity . They can inhibit the growth of cancer cells and induce apoptosis .
Action Environment
The action, efficacy, and stability of 1,2-Benzisoxazole-6-carboxylic acid can be influenced by various environmental factors. For instance, the compound’s antibacterial effects can be reversed by the supplementation of 4-hydroxybenzoate in minimal media . This suggests that the compound’s action can be modulated by the presence of certain substances in the environment .
Análisis Bioquímico
Biochemical Properties
1,2-Benzisoxazole-6-carboxylic acid, like other benzisoxazole derivatives, exhibits promising anti-glycation, anticancer, antibacterial, and anti-inflammatory activities .
Cellular Effects
Benzisoxazole derivatives have been shown to exhibit promising effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
Benzisoxazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Some benzisoxazole derivatives have shown promising results in animal models .
Metabolic Pathways
A study suggests that benzisoxazole derivatives could be involved in certain metabolic pathways .
Subcellular Localization
Benzisoxazole derivatives could potentially be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
1,2-benzoxazole-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)5-1-2-6-4-9-12-7(6)3-5/h1-4H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIQHQRSOQNKAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)ON=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352907-05-1 |
Source


|
| Record name | 1,2-benzoxazole-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclopropyl-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2366211.png)



![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxyacetamide](/img/structure/B2366218.png)
![7,8-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2366220.png)
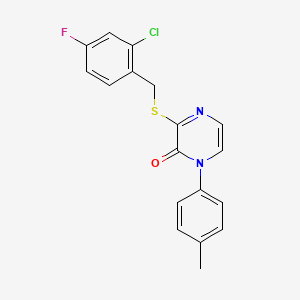
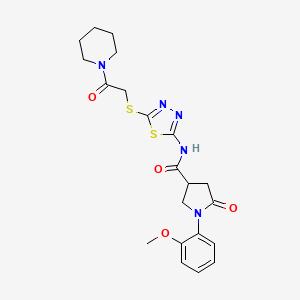
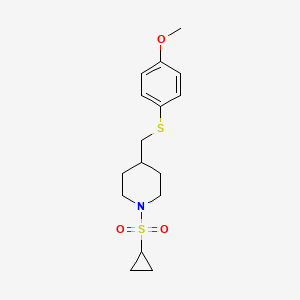
![4-methyl-5-{[(4-methylphenyl)sulfonyl]methyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2366226.png)
![1-(2-methoxyethyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2366227.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-4-phenylbutanoic acid](/img/structure/B2366228.png)

